molecular formula C23H23FN4O5S2 B11223137 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11223137
M. Wt: 518.6 g/mol
InChI Key: RQYNAZRGAOWWBE-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thienopyrazole core, which is fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thienopyrazole core, introduction of the fluorophenyl group, and subsequent sulfonylation and benzamidation reactions. Common reagents used in these reactions include fluorobenzene, piperidine, and various sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine and sulfonyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

    Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure and functional groups could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE is not well-documented in the literature. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modification. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE include other thienopyrazole derivatives, fluorophenyl compounds, and sulfonyl-substituted benzamides. Examples include:

  • Thienopyrazole derivatives with different substituents on the pyrazole ring.
  • Fluorophenyl compounds with varying positions of the fluorine atom.
  • Sulfonyl-substituted benzamides with different sulfonyl groups.

Uniqueness

The uniqueness of N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PIPERIDINYLSULFONYL)BENZAMIDE lies in its specific combination of functional groups and structural features. The presence of both fluorine and sulfonyl groups, along with the thienopyrazole core, imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23FN4O5S2

Molecular Weight

518.6 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H23FN4O5S2/c24-17-6-8-18(9-7-17)28-22(20-14-34(30,31)15-21(20)26-28)25-23(29)16-4-10-19(11-5-16)35(32,33)27-12-2-1-3-13-27/h4-11H,1-3,12-15H2,(H,25,29)

InChI Key

RQYNAZRGAOWWBE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)F

Origin of Product

United States

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